molecular formula C17H25N5O5S B2996482 1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 942007-30-9

1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2996482
CAS No.: 942007-30-9
M. Wt: 411.48
InChI Key: ZGKMTCSHHUOKFI-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid (CAS: 15448-77-8) is a norbornane derivative featuring a bicyclo[2.2.1]heptane ring system with a methoxycarbonyl group at the 4-position and an acetic acid moiety at the 1-position. Its molecular formula is C₁₀H₁₄O₄, and it has a molecular weight of 198.22 g/mol. The compound’s rigid bicyclic structure and dual functional groups make it a versatile intermediate in organic synthesis and pharmaceutical research, particularly in designing molecules with controlled stereochemistry and polarity .

Properties

IUPAC Name

1-[2-[(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5S/c1-17(2,3)22-14(11-8-28(26,27)9-12(11)20-22)19-15(24)16(25)21-6-4-10(5-7-21)13(18)23/h10H,4-9H2,1-3H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKMTCSHHUOKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. Its molecular formula can be represented as C17H24N4O4S, with a molecular weight of approximately 372.46 g/mol. The presence of the tert-butyl group and the piperidine moiety contributes to its lipophilicity and potential bioactivity.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The thieno[3,4-c]pyrazole derivatives have been shown to inhibit protein kinases and other enzymes related to cancer progression and inflammation.
  • Antioxidant Activity : The dioxido group may contribute to antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activity against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds within the thieno[3,4-c]pyrazole class:

Activity Type Description References
AnticancerInhibitory effects on cancer cell lines (e.g., MCF-7, HCT-116)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro
AntioxidantScavenging of reactive oxygen species
Enzyme InhibitionInhibition of specific kinases involved in cell signaling

Case Studies

Several studies have explored the biological activity of compounds related to 1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide:

  • Anticancer Activity : A study showed that related thieno[3,4-c]pyrazole compounds exhibited IC50 values ranging from 10 µM to 25 µM against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicated that compounds with similar scaffolds significantly reduced TNF-alpha levels in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid with structurally related bicyclic and polycyclic carboxylic acids. Key differences in ring systems, substituents, and physicochemical properties are highlighted.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Substituents Key Differences
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid (Target) 15448-77-8 C₁₀H₁₄O₄ 198.22 bicyclo[2.2.1]heptane 4-methoxycarbonyl, 1-acetic acid Reference compound; balanced rigidity and polarity.
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid 1007-01-8 C₉H₁₄O₂ 154.21 bicyclo[2.2.1]heptane 2-acetic acid Lacks methoxycarbonyl; simpler structure with lower polarity .
4-(Methoxycarbonyl)cubane-1-carboxylic acid 24539-28-4 C₁₁H₁₀O₄ 206.19 cubane 4-methoxycarbonyl, 1-carboxylic acid Cubane ring introduces high strain, affecting stability and reactivity .
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid C₉H₁₀O₄ 182.18 bicyclo[1.1.1]pentane 3-methoxycarbonyl, 1-acetic acid Smaller, highly strained ring; substituent position alters electronic effects .
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid C₁₁H₁₆O₄ 212.24 bicyclo[2.2.2]octane 4-methoxycarbonyl, 1-carboxylic acid Larger ring reduces steric hindrance; increased conformational flexibility .
2-{7-azabicyclo[2.2.1]heptan-1-yl}acetic acid (tert-Boc-protected derivative) 2126162-28-3 C₁₃H₂₁NO₄ 255.31 bicyclo[2.2.1]heptane (7-aza) 7-azabridge, tert-butoxycarbonyl, 1-acetic acid Nitrogen in ring enhances hydrogen bonding; tert-Boc group modifies solubility .
2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid 825-71-8 C₉H₁₂O₂ 152.19 bicyclo[2.2.1]hept-5-ene 2-acetic acid, 5-ene double bond Unsaturation increases reactivity (e.g., Diels-Alder potential) .
2-(3-hydroxy-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)acetic acid 7478-96-8 C₁₁H₁₆O₄ 212.24 bicyclo[2.2.1]heptane 3-hydroxy, 2-oxo, 7,7-dimethyl, 1-acetic acid Hydroxy and oxo groups enhance hydrogen bonding and acidity .

Structural and Functional Analysis

Ring System Variations

  • Bicyclo[2.2.1]heptane (Norbornane): The target compound’s bicyclic framework provides rigidity and stereochemical control, ideal for drug design. Derivatives like the 7-aza variant () introduce nitrogen, altering electronic properties and solubility .
  • Cubane: The cubane derivative () exhibits extreme ring strain, leading to unique reactivity but lower thermal stability compared to norbornane .
  • Bicyclo[1.1.1]pentane : Smaller and more strained, this system () is used in bioisosteric replacements but may limit functional group compatibility .

Substituent Effects

  • Methoxycarbonyl Group : The electron-withdrawing methoxycarbonyl at position 4 (target) increases acidity of the acetic acid group compared to unsubstituted analogs (e.g., CAS 1007-01-8) .
  • Unsaturation : The 5-ene derivative (CAS 825-71-8) enables conjugation and cycloaddition reactions, expanding synthetic utility .
  • Amino and tert-Boc Groups: The tert-Boc-protected amino derivative (CAS 182292-11-1) offers controlled deprotection for peptide coupling, contrasting with the target’s direct carboxylic acid functionality .

Physicochemical Properties

  • Polarity: The dual functional groups in the target compound enhance water solubility relative to non-carboxylic analogs (e.g., CAS 1007-01-8).
  • Stability: Cubane derivatives () are less stable under acidic conditions due to ring strain, while norbornane-based compounds exhibit robust stability .

Q & A

Q. What methodologies address batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles with design of experiments (DoE). Monitor critical quality attributes (CQAs) like particle size (via SEM) and crystallinity (PXRD). Use PAT tools (e.g., NIR spectroscopy) for real-time monitoring during synthesis .

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